molecular formula C9H13ClN4O2 B6635796 N'-(3-chloro-5-nitropyridin-2-yl)-N-ethylethane-1,2-diamine

N'-(3-chloro-5-nitropyridin-2-yl)-N-ethylethane-1,2-diamine

Cat. No. B6635796
M. Wt: 244.68 g/mol
InChI Key: YNGQDSMFYAMOIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-5-nitropyridin-2-yl)-N-ethylethane-1,2-diamine is a chemical compound that belongs to the family of pyridine derivatives. It is commonly referred to as CNEED and has been widely studied for its various scientific applications.

Mechanism of Action

The exact mechanism of action of CNEED is not fully understood. However, it is believed that CNEED exerts its antitumor activity by inhibiting the growth and proliferation of cancer cells. CNEED has been shown to induce apoptosis, or programmed cell death, in cancer cells. It is also believed that CNEED may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
CNEED has been shown to have both biochemical and physiological effects. In terms of biochemical effects, CNEED has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. In addition, CNEED has been shown to induce apoptosis, or programmed cell death, in cancer cells. In terms of physiological effects, CNEED has been shown to have antitumor, antibacterial, and antifungal properties.

Advantages and Limitations for Lab Experiments

One of the advantages of using CNEED in lab experiments is its potent antitumor activity against a wide range of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. In addition, CNEED has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, one of the limitations of using CNEED in lab experiments is its potential toxicity. Further studies are needed to determine the safe and effective dosage of CNEED for different applications.

Future Directions

There are several future directions for the study of CNEED. One area of research is the development of new anticancer drugs based on the structure of CNEED. Another area of research is the development of new antibiotics based on the antibacterial and antifungal properties of CNEED. In addition, further studies are needed to determine the mechanism of action of CNEED and its potential toxicity in different applications.

Synthesis Methods

The synthesis of CNEED involves the reaction of 3-chloro-5-nitropyridin-2-amine with ethylenediamine in the presence of a suitable solvent and a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of CNEED. The purity and yield of CNEED can be improved by using different solvents and catalysts.

Scientific Research Applications

CNEED has been extensively studied for its various scientific applications. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines. CNEED has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In addition, CNEED has been studied for its potential use as a fluorescent probe in biochemical assays.

properties

IUPAC Name

N'-(3-chloro-5-nitropyridin-2-yl)-N-ethylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4O2/c1-2-11-3-4-12-9-8(10)5-7(6-13-9)14(15)16/h5-6,11H,2-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGQDSMFYAMOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCNC1=C(C=C(C=N1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(3-chloro-5-nitropyridin-2-yl)-N-ethylethane-1,2-diamine

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